2-hexyl-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
Description
2-Hexyl-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic derivative of the 6H-benzo[c]chromen-6-one scaffold, a privileged structure in medicinal chemistry due to its presence in bioactive natural products (e.g., urolithins, graphislactones) and synthetic pharmaceuticals . This compound features a hexyl chain at position 2 and a 2-methoxybenzyloxy group at position 2. Such substitutions are hypothesized to enhance its biological activity, particularly in phosphodiesterase (PDE) inhibition and metal-sensing applications, while maintaining the core lactone ring critical for structural stability .
Properties
Molecular Formula |
C27H28O4 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-hexyl-3-[(2-methoxyphenyl)methoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C27H28O4/c1-3-4-5-6-11-19-16-23-21-13-8-9-14-22(21)27(28)31-26(23)17-25(19)30-18-20-12-7-10-15-24(20)29-2/h7-10,12-17H,3-6,11,18H2,1-2H3 |
InChI Key |
AERZNJXXXSSFFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC=CC=C3OC)OC(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Core Structure Formation
The benzo[c]chromen-6-one core is synthesized via cyclocondensation of 2-hydroxychalcones with β-ketoesters under basic conditions. For example, Cs₂CO₃ promotes a domino Michael addition/intramolecular aldol/lactonization sequence to form the chromenone scaffold in 68–75% yield. Alternative routes employ Sc(OTf)₃-catalyzed three-component reactions between primary amines, β-ketoesters, and 2-hydroxychalcones, achieving 70–82% yields under solvent-free conditions.
Alkylation at Position 2
The hexyl group is introduced via Friedel-Crafts alkylation using hexyl bromide or iodide. Optimal conditions involve:
Methoxybenzyloxy Group Installation
The 2-methoxybenzyloxy moiety is added through nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction:
-
SNAr: Reacting 3-hydroxy-intermediate with 2-methoxybenzyl chloride in DMF, using NaH as base (45–60% yield).
-
Mitsunobu: DIAD/PPh₃-mediated coupling with 2-methoxybenzyl alcohol (55–70% yield).
Transition Metal-Catalyzed Coupling Strategies
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling installs pre-functionalized aromatic segments. For example, a boronate ester at position 3 reacts with 2-methoxybenzyl bromide under:
C–H Activation
Direct C–H bond functionalization using Pd(OAc)₂ and diazonium salts constructs the methoxybenzyloxy group in one pot. This method reduces step count but requires stringent anhydrous conditions.
One-Pot Domino Reactions
A Sc(OTf)₃-catalyzed three-component reaction (primary amine, β-ketoester, 2-hydroxychalcone) assembles the entire structure in a single operation. Key advantages:
-
No external oxidants: Aromatization occurs in situ.
-
Green solvent: Glycerol minimizes environmental impact.
Industrial-Scale Production
Optimized Alkylation
Large-scale synthesis uses continuous flow reactors for hexylation:
Purification Techniques
-
Recrystallization: Ethanol/water (3:1) removes unreacted starting materials.
-
Chromatography: Preparative HPLC with C18 columns resolves regioisomers.
Comparative Analysis of Methods
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles and electrophiles: Various halides, amines, and other reactive species
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-Hexyl-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-hexyl-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on PDE2 Inhibition Activity
Alkoxylated 6H-benzo[c]chromen-6-one derivatives have been extensively studied as PDE2 inhibitors. Key findings include:
- Compound 1f (3-alkoxy derivative) : Exhibited an IC50 of 3.67 ± 0.47 µM, outperforming the reference inhibitor BAY 60-7550 in vitro . Optimal activity was linked to alkoxy substituents with moderate chain lengths (e.g., five carbons) .
- Compound 2e (alkyl-substituted) : Showed weaker inhibition (IC50: 33.95 µM), highlighting the superiority of alkoxy over alkyl groups .
Table 1: PDE2 Inhibition of Selected 6H-Benzo[c]chromen-6-one Derivatives
| Compound | Substituents | IC50 (µM) | Reference |
|---|---|---|---|
| 1f | 3-(Pentyloxy) | 3.67 | |
| 2e | 3-(Hexyl) | 33.95 | |
| BAY 60-7550 (Reference) | N/A | 4.10 | |
| Target Compound | 2-Hexyl, 3-(2-Methoxybenzyloxy) | *Pending | N/A |
Note: Hypothetical data for the target compound inferred from structural analogs.
Fluorescence and Metal-Binding Properties
Hydroxyl and alkoxy groups at position 3 significantly influence metal-binding selectivity:
- Urolithin B (3-hydroxy) : Demonstrated selective fluorescence quenching with Fe³⁺, acting as an "on-off" sensor .
- THU-OH (3-hydroxy, tetrahydro) : Partially saturated analog showed reduced fluorescence intensity but retained Fe³⁺ selectivity .
- Target Compound : The 2-methoxybenzyloxy group may introduce steric hindrance or electronic effects, altering metal-binding behavior compared to hydroxylated analogs. Additionally, the hexyl chain could enhance lipophilicity, improving membrane permeability for cellular imaging .
Table 2: Metal-Sensing Properties of 6H-Benzo[c]chromen-6-one Derivatives
Biological Activity
The compound 2-hexyl-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one , also known as a derivative of benzo[c]chromen-6-one, has garnered attention in recent years due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings, including case studies and data tables.
Synthesis of this compound
The synthesis of this compound involves several steps, typically starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Benzo[c]chromen Core : The initial step generally involves the reaction of 2-bromobenzoic acid and resorcinol under basic conditions to form a hydroxy derivative.
- Alkylation : The hydroxy group is then alkylated using hexyl bromide to introduce the hexyl chain.
- Ether Formation : The final step includes the reaction with 2-methoxybenzyl chloride to form the ether linkage.
This multi-step synthesis is crucial for obtaining the desired compound with specific biological properties.
Recent studies have indicated that derivatives of benzo[c]chromen-6-one exhibit various biological activities, including:
- PDE Inhibition : Compounds similar to this compound have shown potential as phosphodiesterase (PDE) inhibitors, which are critical in regulating intracellular signaling pathways .
- Neuroprotective Effects : Research has demonstrated that certain derivatives can protect neuronal cells from oxidative stress-induced cytotoxicity, particularly in models involving hippocampal neurons .
Case Studies
- Neuroprotective Study :
- PDE Inhibition Analysis :
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for benzo[c]chromen-6-one derivatives?
Benzo[c]chromen-6-ones are typically synthesized via cyclocondensation or one-pot multi-component reactions. For example:
- Cyclocondensation : 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde reacts with 1,3-bis(silyloxy)-1,3-butadienes to form benzo[c]chromen-6-ones under mild conditions .
- One-pot synthesis : 2'-Hydroxychalcones and ethyl acetoacetate undergo a four-step reaction (Michael addition, cyclization, elimination, and tautomerization) to yield 9-phenyl-substituted derivatives in moderate yields (51–59%) .
Q. What basic characterization techniques are used for structural confirmation of this compound?
Key techniques include:
Q. What safety precautions are necessary during handling?
The compound is classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure. Key precautions:
- Use PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation .
- For spills, neutralize with inert absorbents and dispose of as hazardous waste .
Advanced Research Questions
Q. How can multi-step synthesis be optimized for higher yields?
- Green chemistry approaches : Use solvent-free conditions or water as a solvent. For example, a three-component reaction under oxidant-free conditions achieves 7-amino-substituted derivatives with reduced waste .
- Catalyst screening : Evaluate bases like Et2NH in MeOH (60°C) to improve reaction efficiency .
Q. How can researchers address low yields in existing synthetic methods?
Q. What computational methods predict regioselectivity in electrophilic substitution reactions?
Q. How to resolve discrepancies in reported biological activity data?
- Purity standardization : Use HPLC to ensure >95% purity, as impurities (e.g., unreacted chalcones) may skew bioassay results .
- Biological assay controls : Include structurally analogous compounds (e.g., tert-butyl derivatives) to isolate structure-activity relationships .
Methodological Challenges and Solutions
Q. How to scale up synthesis without compromising yield?
- Continuous flow chemistry : Minimizes side reactions by controlling residence time and temperature gradients.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclocondensation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
